molecular formula C13H18O B8326466 2,4,4-Trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one CAS No. 84696-84-4

2,4,4-Trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one

Cat. No. B8326466
Key on ui cas rn: 84696-84-4
M. Wt: 190.28 g/mol
InChI Key: NSFWSHKUSWODJO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04363331

Procedure details

A solution of 70 g of crude 3-oxo-β-ionol and 1.5 g of paratoluenesulphonic acid in 300 ml of toluene is stirred at reflux temperature for 40 minutes with simultaneous removal of the water formed by means of a water separator. The cooled mixture is treated with 300 ml of ether, the organic phase is washed three times with soda solution and three times with water, dried and concentrated. There are obtained 61 g of crude product which contains more than 90% of 2,4,4-trimethyl-3-(buta-1,3-diethyl)cyclohex-2-en-1-one according to gas-chromatographical analysis. Distillation of the crude product over a 15 cm column gives 45 g of olfactorily-good 2,4,4-trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one of boiling point 74°-75° C./0.06 mm Hg.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2,4,4-trimethyl-3-(buta-1,3-diethyl)cyclohex-2-en-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,4,4-trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:8][C:6](=O)[CH2:5][C:4]([CH3:10])([CH3:9])[C:3]=1/[CH:11]=[CH:12]/[CH:13](O)[CH3:14].C1(C)C=CC(S(O)(=O)=[O:23])=CC=1.CCOCC>C1(C)C=CC=CC=1>[CH3:1][C:2]1[C:8](=[O:23])[CH2:6][CH2:5][C:4]([CH3:10])([CH3:9])[C:3]=1[CH:11]=[CH:12][CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
CC1=C(C(CC(=O)C1)(C)C)/C=C/C(C)O
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
2,4,4-trimethyl-3-(buta-1,3-diethyl)cyclohex-2-en-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
with simultaneous removal of the water
CUSTOM
Type
CUSTOM
Details
formed by means of a water separator
WASH
Type
WASH
Details
the organic phase is washed three times with soda solution and three times with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
There are obtained 61 g of crude product which
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product over a 15 cm column

Outcomes

Product
Name
2,4,4-trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one
Type
product
Smiles
CC=1C(CCC(C1C=CC=C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 2715%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.